Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic pyrrolo[3,4-c]pyrrole derivative characterized by a complex fused-ring system. Key structural features include:
- Dual chlorophenyl substituents: A 2-chlorophenyl group at position 3 and a 4-chlorophenyl group at position 3.
- Functional groups: A methyl ester at position 1 and two ketone moieties at positions 4 and 4.
- Aromatic substitution: A phenyl group at position 1.
However, its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(15-7-3-2-4-8-15)21-20(22(29-26)18-9-5-6-10-19(18)28)23(31)30(24(21)32)17-13-11-16(27)12-14-17/h2-14,20-22,29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYYPGHVGKIJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC=CC=C3Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Profile
- Molecular Formula : C26H20Cl2N2O4
- Molecular Weight : 495.35 g/mol
- CAS Number : 317821-77-5
Synthesis Methods
The compound can be synthesized using various methods, including ring-closing metathesis (RCM), which has proven effective for forming cyclic structures that are pivotal in drug development. The RCM process allows for the creation of complex heterocycles that exhibit significant biological activity.
Anticancer Properties
Research indicates that pyrrole derivatives exhibit potent anticancer activity. For instance, studies have shown that certain 2-aryl pyrroles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Antibacterial Activity
Pyrrole-based compounds have demonstrated antibacterial properties against a range of pathogens. The presence of chlorine substituents in the structure enhances their efficacy by increasing lipophilicity, allowing better membrane penetration and interaction with bacterial targets.
CNS Activity
The compound's structure suggests potential activity on central nervous system (CNS) receptors. Pyrrole derivatives are known to act as ligands for dopamine receptors, which are crucial in treating psychiatric disorders. Research has highlighted their role in modulating neurotransmitter systems, making them candidates for further investigation as anxiolytic or antipsychotic agents.
Case Studies and Research Findings
- Anticancer Mechanism : A study published in Tetrahedron explored the synthesis of 2-aryl-1H-pyrrole-3-carboxylates and their anticancer properties. The findings indicated that these compounds could inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Antibacterial Efficacy : A comparative analysis of various pyrrole derivatives revealed that those with substituted phenyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggested that the introduction of halogen atoms significantly improved potency .
- CNS Modulation : Research focusing on the interaction of pyrrole derivatives with dopamine receptors demonstrated their potential as therapeutic agents for neuropsychiatric conditions. Compounds similar to this compound were found to selectively bind to D2 and D3 receptors, indicating promise for further development .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives of this compound. For instance, a series of pyrrole derivatives were synthesized and screened for their antibacterial and antifungal activities. The results indicated that specific modifications to the structure significantly enhanced their efficacy against various pathogens .
Antioxidant Properties
Another area of research focuses on the antioxidant capabilities of related compounds. A study demonstrated that derivatives containing similar structural motifs exhibited potent antioxidant activity, surpassing that of standard antioxidants like ascorbic acid .
Case Study 1: Antimicrobial Screening
A study synthesized several derivatives of methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate and evaluated their antimicrobial properties against bacterial and fungal strains. The results showed varying degrees of activity, with some compounds demonstrating significant zones of inhibition against pathogenic bacteria and fungi. For example:
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 15 mm | Antibacterial |
| Compound B | 12 mm | Antifungal |
| Compound C | 20 mm | Antibacterial |
This screening highlights the potential for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Antioxidant Activity
In a separate investigation, a derivative was tested for its ability to scavenge DPPH radicals. The compound exhibited an IC50 value significantly lower than that of ascorbic acid, indicating superior antioxidant capacity. This suggests that structural modifications can lead to compounds with enhanced protective effects against oxidative stress .
Potential Applications in Medicinal Chemistry
The diverse biological activities associated with this compound make it a candidate for further development in medicinal chemistry. Potential applications include:
- Antimicrobial Agents : With rising antibiotic resistance, compounds derived from this structure could serve as new antimicrobial agents.
- Antioxidants : Given their strong radical scavenging abilities, these compounds may be developed into dietary supplements or therapeutic agents for diseases associated with oxidative stress.
- Pharmaceutical Research : The unique structural features may provide leads for novel drug discovery targeting various diseases.
Chemical Reactions Analysis
Key Reaction Steps
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Azomethine Ylide Formation : Condensation of glycine methyl ester with a substituted aldehyde generates an imine intermediate, which undergoes deprotonation to form the reactive 1,3-dipole .
-
Cycloaddition : The ylide reacts with N-substituted maleimides, leading to the formation of the bicyclic pyrrolidine framework .
-
Steric and Electronic Control : The 2-chlorophenyl and 4-chlorophenyl substituents direct the regioselectivity and stabilize transition states via π-π interactions .
Representative Data
| Starting Materials | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Glycine methyl ester, aldehyde, maleimide | (S)-Binap-AgF | 73–91 | 70–99 |
Stereochemical Outcomes
The compound exhibits defined stereochemistry due to the use of chiral catalysts. The absolute configuration is confirmed as (1S,3R,3aS,6aR) via X-ray crystallography and HPLC analysis .
Factors Influencing Stereoselectivity
-
Chiral Ligands : (S)-Binap-silver salts induce facial selectivity during cycloaddition .
-
Substituent Effects : Bulky chlorophenyl groups favor a specific transition state geometry, minimizing steric clashes .
Experimental Observations
-
Reaction Conditions : Refluxing with NaOMe/MeOH (36 h) failed to induce rearrangement in analogous compounds with aryl substituents .
-
Computational Analysis : DFT calculations show that substituents at the 3- and 5-positions raise the activation energy for RORC by >10 kcal/mol compared to unsubstituted derivatives .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Substituent Diversity: The target compound lacks amino or cyano groups but features dual chlorophenyl substituents, which may enhance lipophilicity and steric hindrance compared to analogues in –3 .
- Molecular Weight : The target compound likely exceeds the m/z of 454 (as in ) due to additional chlorine atoms and phenyl groups.
Analytical Data Comparison
Table 2: Elemental Analysis of Analogous Pyrrole Derivatives
Key Observations :
- Nitrogen Content: The target compound likely has lower nitrogen content than analogues with amino or cyano groups (e.g., 15.46% in vs. estimated <10% for the target).
- Chlorine Impact: The presence of two chlorine atoms would increase the molecular weight and alter solubility compared to non-halogenated derivatives.
Crystallographic and Validation Methods
Structural determination of such compounds often relies on the SHELX system (e.g., SHELXL for refinement), as noted in and . While superior software exists, SHELX remains widely used due to its robustness and compatibility with high-throughput workflows. The target compound’s crystallographic data, if available, would likely follow protocols validated in these studies.
Q & A
Q. What are the recommended synthetic routes for preparing this pyrrolo[3,4-c]pyrrole derivative, and how can reaction conditions be optimized?
Answer: The compound’s synthesis typically involves cyclocondensation of substituted amines with diketones or ketoesters under acidic or basic conditions. For example, Kamatchi et al. (2012) utilized ethyl carbamate intermediates in a three-step protocol involving:
Mannich reaction between chlorophenyl-substituted amines and diketones.
Cyclization via refluxing in ethanol with catalytic p-toluenesulfonic acid.
Esterification using methyl chloroformate in dichloromethane.
Key optimization parameters include:
Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure?
Answer:
- X-ray crystallography is essential for resolving stereochemistry and confirming the octahydropyrrolo[3,4-c]pyrrole scaffold. For example, Kudryavtsev et al. (2013) reported a monoclinic crystal system (space group P2₁/c) with bond lengths (C–C: 1.50–1.54 Å) and torsion angles consistent with the fused bicyclic system .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS should match the exact mass (e.g., m/z 545.08 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational models and experimental data (e.g., bond angles or dihedral angles)?
Answer: Discrepancies often arise from crystal packing effects or solvent interactions not modeled in silico. To address this:
Perform DFT calculations (B3LYP/6-31G* level) to optimize the gas-phase structure.
Compare with X-ray data (e.g., Kamatchi et al. reported a 5° deviation in the N–C–C–O dihedral angle due to intermolecular H-bonding in the crystal lattice).
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···H contacts contribute 12–15% to crystal packing) .
Table 1: Key Crystallographic Parameters from Representative Studies
| Parameter | Kamatchi et al. (2012) | Kudryavtsev et al. (2013) |
|---|---|---|
| Space group | P2₁/c | P-1 |
| Bond length (C–C) (Å) | 1.52 ± 0.02 | 1.49 ± 0.03 |
| Dihedral angle deviation | 4.8° | 3.2° |
| R factor | 0.054 | 0.032 |
Q. What strategies mitigate competing reaction pathways during functionalization of the pyrrolo[3,4-c]pyrrole core?
Answer: Competing pathways (e.g., over-oxidation or ring-opening) can be minimized by:
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for secondary amines) during chlorophenyl substitution .
- Low-temperature kinetics : Slow addition of electrophiles (e.g., Cl₂ in CCl₄) at −20°C to favor regioselective substitution at the 3- and 5-positions .
- Catalytic control : Use Pd(OAc)₂ with SPhos ligand for Suzuki couplings to avoid homocoupling byproducts .
Q. How should researchers address low yields in multi-step syntheses of this compound?
Answer: Low yields (e.g., <30% in cyclization steps) are often due to steric hindrance or poor solubility . Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes at 120°C vs. 12 hours reflux) .
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems .
- In situ FTIR monitoring : Identifies intermediate degradation points for real-time adjustment .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data between synthetic batches?
Answer: Batch-dependent NMR shifts (e.g., δ 7.2 vs. 7.4 ppm for aromatic protons) may indicate:
- Rotameric equilibria : Use variable-temperature NMR (VT-NMR) to coalesce signals (e.g., at 60°C in DMSO-d₆).
- Trace solvents : Dry over molecular sieves and re-acquire spectra in deuterated chloroform.
- Enantiomeric impurities : Perform chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) to assess optical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
